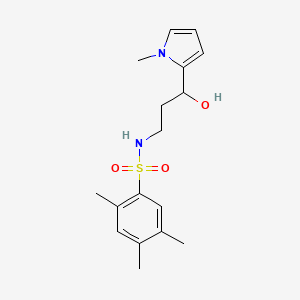

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-12-10-14(3)17(11-13(12)2)23(21,22)18-8-7-16(20)15-6-5-9-19(15)4/h5-6,9-11,16,18,20H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJFFASSEKNCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CN2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: Its biological activity may be explored for potential therapeutic applications, such as antimicrobial or anti-inflammatory properties.

Medicine: The compound could be investigated for its pharmacological effects, including its potential use as a drug candidate.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound's binding affinity. The pyrrole ring and the trimethylbenzene moiety contribute to the overall molecular structure, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or biochemical data for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide are unavailable in the provided evidence, its structural analogs from patent literature (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) offer insights into key differences and similarities.

Structural Features

Key Observations :

- The target compound lacks the fluorinated chromene and pyrazolopyrimidine moieties present in analogs from , which are associated with kinase inhibition or anticancer activity .

- Its pyrrole group may confer distinct electronic and steric properties compared to the fluorinated aromatic systems in the patent examples.

Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 2,4,5-trimethylbenzenesulfonyl chloride with a 3-hydroxy-3-(1-methylpyrrol-2-yl)propylamine intermediate. This contrasts with the Suzuki-Miyaura cross-coupling and palladium-catalyzed reactions used for the patent compounds .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- A pyrrole ring , which is known for its role in various biological activities.

- A hydroxy group that enhances solubility and reactivity.

- A benzenesulfonamide moiety , which is often associated with pharmacological effects.

The molecular formula is with a molecular weight of 262.35 g/mol.

This compound exhibits significant biological activity primarily through:

- Inhibition of Histone Deacetylases (HDACs) : HDAC inhibitors play a crucial role in cancer therapy by modifying gene expression and promoting apoptosis in cancer cells .

- Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in critical biochemical pathways, influencing cellular processes such as proliferation and apoptosis .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antineoplastic Effects : The ability to inhibit HDACs suggests potential applications in cancer treatment.

- Neuroprotective Properties : Similar compounds have shown nootropic effects, enhancing cognitive functions and protecting against neurodegenerative diseases .

Synthesis

The synthesis typically involves several key steps:

- Formation of the Pyrrole Derivative : This can be achieved through methods such as the Paal-Knorr synthesis.

- Introduction of Hydroxy and Sulfonamide Groups : Various acylation reactions are utilized to attach the sulfonamide moiety to the pyrrole derivative .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives exhibit significant anti-cancer properties through HDAC inhibition. |

| Study 2 | Found that similar compounds enhance cognitive functions in animal models, suggesting potential nootropic effects. |

| Study 3 | Investigated the anti-inflammatory properties of related compounds, indicating broader therapeutic applications. |

Case Studies

- Cancer Treatment : In vitro studies showed that this compound effectively reduced tumor cell viability by inducing apoptosis through HDAC inhibition.

- Neuroprotection : Animal studies indicated that administration of this compound improved memory retention and learning abilities, supporting its potential as a nootropic agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer : Key parameters include temperature control (20–25°C for coupling steps), solvent selection (THF for solubility), and reaction time (12–24 hours for amidation). Coupling agents like HBTU with Et3N in THF enhance efficiency. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical. Monitor intermediates via TLC (Rf 0.3–0.5) and confirm purity with HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient).

Q. Which analytical techniques are most effective for assessing purity post-synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for precise purity quantification. Complementary LC-MS analysis confirms molecular weight. For structural validation, employ ¹H/¹³C NMR in deuterated DMSO or CDCl3, focusing on diagnostic peaks (e.g., sulfonamide NH at δ 9.8–10.2 ppm, pyrrole protons at δ 6.2–6.8 ppm).

Q. How should researchers design control experiments to verify the necessity of the 1-methylpyrrole moiety?

- Methodological Answer : Synthesize analogs with substituted imidazoles or pyridines while maintaining the sulfonamide-trimethylbenzene core. Test in parallel using standardized bioassays (e.g., kinase inhibition). Maintain identical reaction conditions and purification protocols to isolate structural effects.

Advanced Research Questions

Q. How can researchers resolve conflicting NMR spectral data when characterizing derivatives?

- Methodological Answer : Deploy 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, aromatic proton ambiguities can be clarified using deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR. Cross-validate with HRMS (mass error < 2 ppm) and X-ray crystallography for absolute configuration determination.

Q. What computational methods predict the bioactive conformation of the pyrrole-sulfonamide hybrid?

- Methodological Answer : Combine molecular dynamics (AMBER force field) with DFT calculations (B3LYP/6-31G*) to model torsional angles of the hydroxypropyl-pyrrole moiety. Docking studies (AutoDock Vina) against kinase ATP-binding pockets guide structure-activity relationship (SAR) optimization.

Q. How can statistical approaches optimize multi-step synthesis in flow chemistry?

- Methodological Answer : Implement Design of Experiments (DoE) with response surface methodology (RSM). Variables include flow rate (0.5–2 mL/min), residence time (5–30 min), and reagent stoichiometry (1.0–2.5 eq). Analyze via ANOVA to identify significant factors (p < 0.05). Use continuous-flow reactors to enhance reproducibility.

Q. How to reconcile discrepancies between in vitro bioactivity and computational predictions?

- Methodological Answer : Conduct permeability assays (Caco-2/MDCK) to assess absorption barriers. Compare experimental logP (e.g., 3.8) with in silico predictions (QikProp). Modify substituents (e.g., reduce methyl groups or introduce hydroxyls) to improve solubility while retaining target affinity.

Data Contradiction Analysis

Q. What strategies address inconsistencies in reported biological activity across studies?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference cytotoxicity data (IC50) with purity metrics (≥95% by HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.